Sodium propionate-2,3-13C2

Overview

Description

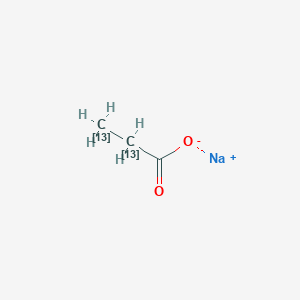

Sodium propionate-2,3-13C2 is a stable isotope-labeled compound, specifically a sodium salt of propionic acid where the carbon atoms at positions 2 and 3 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling .

Biochemical Analysis

Cellular Effects

Propionate, a closely related compound, is known to have health-promoting effects that extend beyond the gut epithelium . It is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues

Molecular Mechanism

Propionate, a closely related compound, is known to be a major microbial fermentation metabolite in the human gut . It is involved in various metabolic pathways and has health-promoting effects

Dosage Effects in Animal Models

Propionate, a closely related compound, has been shown to have various effects in animal models

Metabolic Pathways

Sodium propionate-2,3-13C2 is likely involved in various metabolic pathways, given its close relation to propionate, a major microbial fermentation metabolite in the human gut

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propionate-2,3-13C2 can be synthesized by neutralizing propionic acid-2,3-13C2 with sodium hydroxide. The reaction typically involves dissolving the labeled propionic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to dryness to obtain the this compound salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale neutralization reactions similar to the laboratory synthesis. The key difference lies in the scale and the purity requirements, with industrial processes often incorporating additional purification steps to ensure the isotopic purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically yielding carbon dioxide and water as major products.

Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions to form propanol derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the propionate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a suitable catalyst.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Propanol derivatives.

Substitution: Various substituted propionate derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium propionate-2,3-13C2 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the pathways of propionate metabolism.

Medicine: Investigated for its potential role in metabolic disorders and as a tracer in diagnostic imaging.

Industry: Utilized in the development of new materials and chemical processes where isotopic labeling is required

Mechanism of Action

The mechanism of action of sodium propionate-2,3-13C2 is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural propionate, allowing researchers to track its movement and transformation using NMR spectroscopy. This provides valuable insights into metabolic processes and the effects of various interventions .

Comparison with Similar Compounds

Sodium propionate-2,3-13C2 is unique due to its specific isotopic labeling. Similar compounds include:

Sodium propionate-1-13C: Labeled at the first carbon position.

Sodium propionate-3-13C: Labeled at the third carbon position.

Sodium propionate-13C3: Labeled at all three carbon positions

Uniqueness: The specific labeling at the second and third carbon positions makes this compound particularly useful for detailed studies of metabolic pathways involving these positions. This specificity allows for more precise tracking and analysis compared to other isotopically labeled propionates .

Biological Activity

Sodium propionate-2,3-13C2 is an isotopically labeled derivative of sodium propionate, which plays a significant role in metabolic studies due to its unique carbon-13 labeling at the second and third positions. This compound is utilized primarily as a metabolic tracer in various biological research applications, providing insights into metabolic pathways, energy production, and microbial fermentation processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications.

This compound has the chemical formula Na(C2H5COO) and a molecular weight of approximately 98.05 g/mol. The presence of carbon-13 isotopes allows for precise tracking in metabolic studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) .

The primary mechanism of action for this compound involves its role as a metabolic tracer. When administered to biological systems, it follows similar metabolic pathways as natural propionate. This enables researchers to monitor its incorporation into various metabolites and understand its impact on cellular metabolism .

Key Metabolic Pathways

- Energy Production : Sodium propionate is involved in gluconeogenesis and can enhance the production of glucose from non-carbohydrate sources.

- Fatty Acid Synthesis : It participates in the synthesis of fatty acids through its conversion to acetyl-CoA.

- Microbial Fermentation : Propionate is a significant fermentation product in the gut microbiota, influencing gut health and metabolism .

Case Study: Hepatic Metabolism

A study involving Sprague-Dawley rats investigated the effects of sodium propionate infusion on hepatic metabolism. The results indicated that sodium propionate significantly increased hepatic pyruvate cycling and anaplerosis (the process of replenishing TCA cycle intermediates). Specifically, it was found that:

- Propionate infusion led to a 2–3 fold increase in gluconeogenesis.

- The compound altered the ratios of various metabolites in liver tissues, demonstrating its role in energy metabolism .

Table 1: Effects of Sodium Propionate on Metabolic Parameters

| Parameter | Control Group | Sodium Propionate Group |

|---|---|---|

| Pyruvate Cycling Rate | Baseline | Increased by 200% |

| Gluconeogenesis Rate | Baseline | Increased by 300% |

| Anaplerotic Metabolites | Baseline | Increased by 150% |

Applications in Research

This compound serves diverse research purposes:

- Metabolic Tracing : It allows scientists to trace the fate of propionate in various biological systems.

- Gut Microbiota Studies : By feeding gut bacteria with this compound, researchers can observe its effects on microbial fermentation and health .

- Plant Metabolism : Studies have shown that plants can utilize sodium propionate as a carbon source, aiding in understanding plant growth dynamics .

Comparison with Similar Compounds

This compound is unique due to its specific isotopic labeling compared to other isotopically labeled derivatives:

- Sodium Propionate-1-13C : Labeled at the first carbon position.

- Sodium Propionate-3-13C : Labeled at the third carbon position.

- Sodium Propionate-13C3 : Labeled at all three carbon positions.

The specific labeling at the second and third positions allows for more detailed studies of metabolic pathways involving these positions .

Properties

IUPAC Name |

sodium;(2,3-13C2)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584066 | |

| Record name | Sodium (2,3-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201996-20-5 | |

| Record name | Sodium (2,3-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201996-20-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.